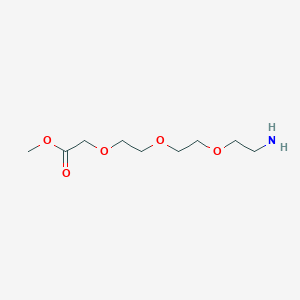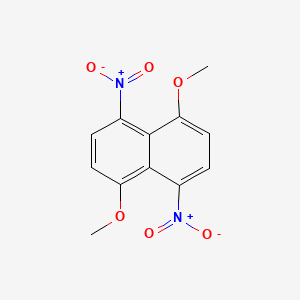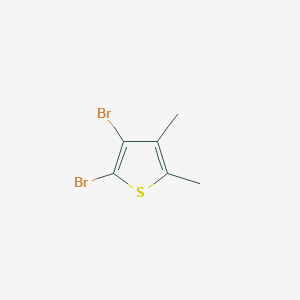
2,3-Dibromo-4,5-dimethylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-4,5-dimethylthiophene is a chemical compound with the molecular formula C6H6Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of two bromine atoms and two methyl groups on the thiophene ring makes this compound particularly interesting for various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-4,5-dimethylthiophene typically involves the bromination of 4,5-dimethylthiophene. This can be achieved by reacting 4,5-dimethylthiophene with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-4,5-dimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups such as alkyl, aryl, or amino groups using suitable reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated thiophene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of hydrogenated thiophene derivatives.
Applications De Recherche Scientifique
2,3-Dibromo-4,5-dimethylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2,3-dibromo-4,5-dimethylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atoms and the thiophene ring play crucial roles in its reactivity and interaction with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromo-3,5-dimethylthiophene
- 3,5-Dibromo-2-methylthiophene
- 2,5-Dibromo-3,4-dimethylthiophene
Uniqueness
2,3-Dibromo-4,5-dimethylthiophene is unique due to the specific positioning of the bromine atoms and methyl groups on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Formule moléculaire |
C6H6Br2S |
|---|---|
Poids moléculaire |
269.99 g/mol |
Nom IUPAC |
2,3-dibromo-4,5-dimethylthiophene |
InChI |
InChI=1S/C6H6Br2S/c1-3-4(2)9-6(8)5(3)7/h1-2H3 |
Clé InChI |
DXFXGRVYBZPQGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


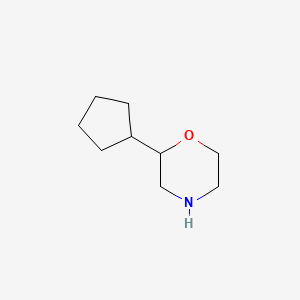
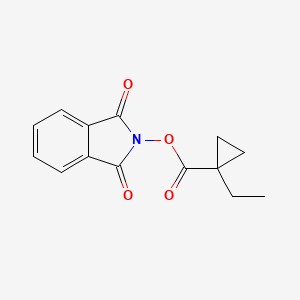
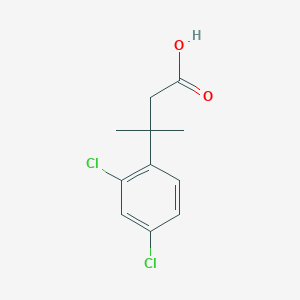
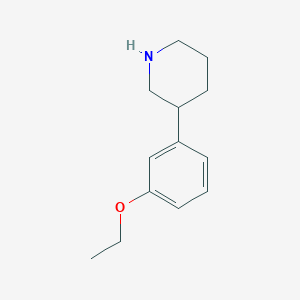
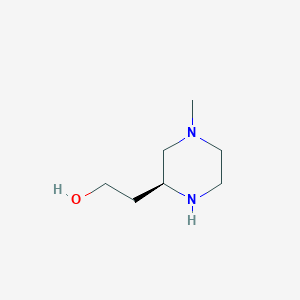

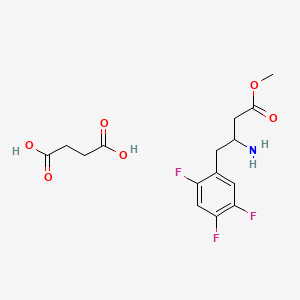
![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)
